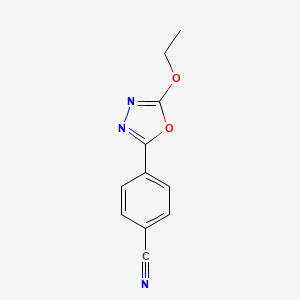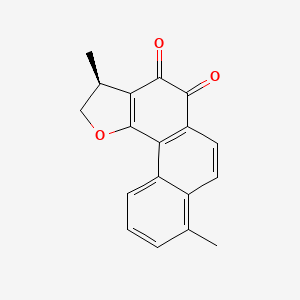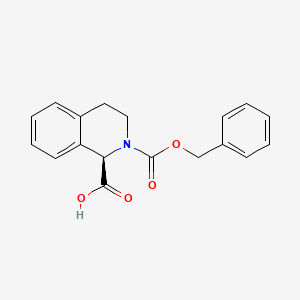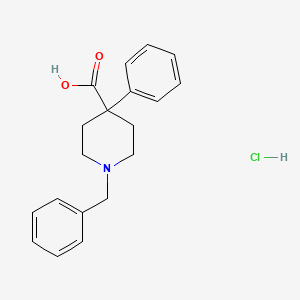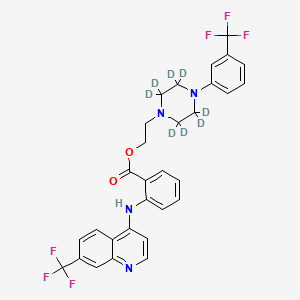
Antrafenine-d8 Dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antrafenine-d8 Dihydrochloride is a deuterated form of Antrafenine, a piperazine derivative known for its analgesic and anti-inflammatory properties. The deuterium labeling (d8) is used to study the pharmacokinetics and metabolic pathways of Antrafenine in biological systems. This compound is primarily used in research settings to understand the behavior of Antrafenine in the body .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Antrafenine-d8 Dihydrochloride involves the incorporation of deuterium atoms into the Antrafenine molecule. The process typically starts with the synthesis of deuterated intermediates, followed by their reaction with appropriate reagents to form the final product. The reaction conditions often include the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to achieve the desired isotopic labeling. The final product is purified using techniques such as crystallization and chromatography to ensure high purity and isotopic enrichment .
Analyse Chemischer Reaktionen
Types of Reactions: Antrafenine-d8 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alkoxides are employed under basic conditions.
Major Products: The major products formed from these reactions include various quinoline and piperazine derivatives, which are useful intermediates in the synthesis of other pharmacologically active compounds .
Wissenschaftliche Forschungsanwendungen
Antrafenine-d8 Dihydrochloride is widely used in scientific research for:
Pharmacokinetic Studies: To determine the metabolic fate of Antrafenine in the body.
Drug Metabolism: To study the metabolic pathways and identify metabolites.
Analytical Chemistry: As an internal standard in mass spectrometry for the quantification of Antrafenine.
Biological Research: To investigate the biological effects and mechanisms of action of Antrafenine
Wirkmechanismus
The mechanism of action of Antrafenine-d8 Dihydrochloride is similar to that of Antrafenine. It is believed to inhibit cyclooxygenase activity, which reduces the synthesis of prostaglandins involved in inflammation. The compound targets both cyclooxygenase-1 and cyclooxygenase-2 enzymes, leading to its analgesic and anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Antrafenine: The non-deuterated form with similar pharmacological properties.
Naproxen: Another analgesic and anti-inflammatory drug with a different chemical structure but similar efficacy.
Ibuprofen: A widely used nonsteroidal anti-inflammatory drug with similar therapeutic effects.
Uniqueness: Antrafenine-d8 Dihydrochloride is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. This isotopic labeling provides insights into the drug’s behavior in biological systems, which is not possible with non-deuterated compounds .
Eigenschaften
IUPAC Name |
2-[2,2,3,3,5,5,6,6-octadeuterio-4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl 2-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26F6N4O2/c31-29(32,33)20-4-3-5-22(18-20)40-14-12-39(13-15-40)16-17-42-28(41)24-6-1-2-7-25(24)38-26-10-11-37-27-19-21(30(34,35)36)8-9-23(26)27/h1-11,18-19H,12-17H2,(H,37,38)/i12D2,13D2,14D2,15D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGGKKGAFZIVBJ-DHNBGMNGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC(=O)C2=CC=CC=C2NC3=C4C=CC(=CC4=NC=C3)C(F)(F)F)C5=CC=CC(=C5)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CCOC(=O)C2=CC=CC=C2NC3=C4C=CC(=CC4=NC=C3)C(F)(F)F)([2H])[2H])([2H])[2H])C5=CC=CC(=C5)C(F)(F)F)([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26F6N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-Trityl-4,6,7,8-tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one](/img/new.no-structure.jpg)
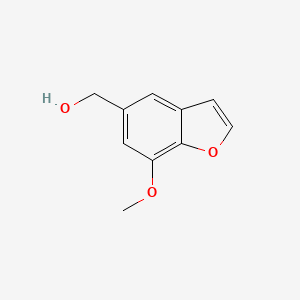
![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[4-[3-(naphthalene-1-carbonyl)indol-1-yl]butoxy]oxane-2-carboxylic acid](/img/structure/B590106.png)
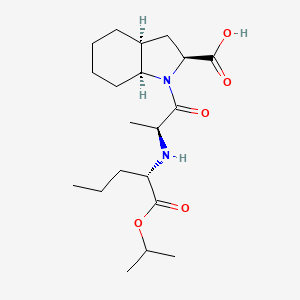
![[4-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B590111.png)
